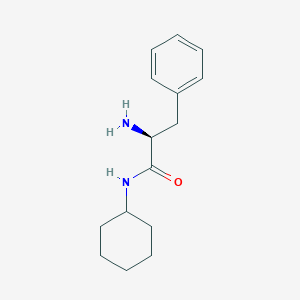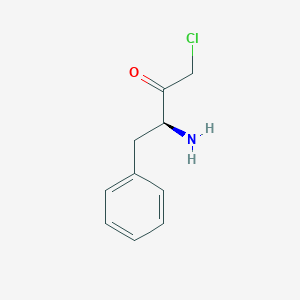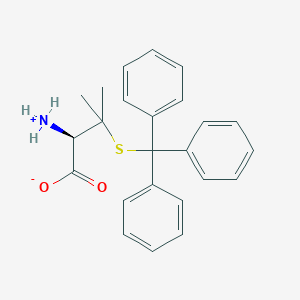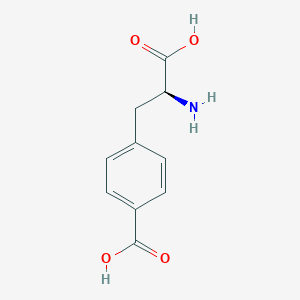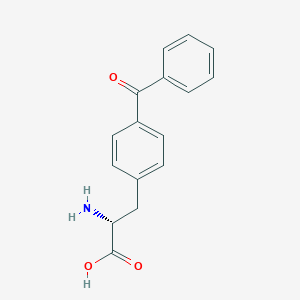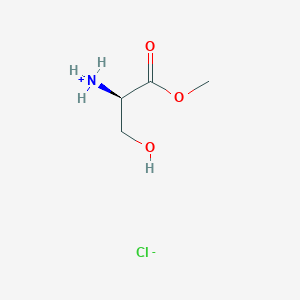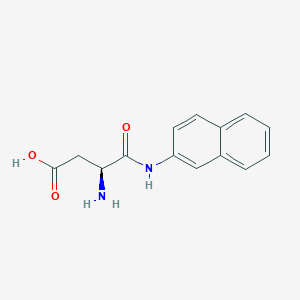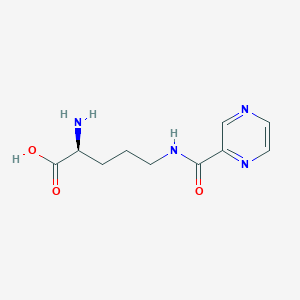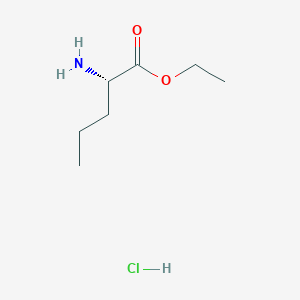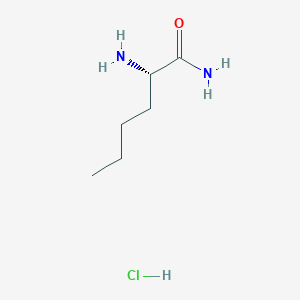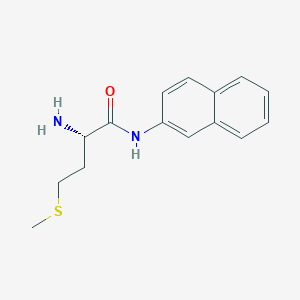
H-Pro-Pna
Descripción general
Descripción
“H-Pro-Pna” is a substrate used for the determination of proline arylamidase in human sera by continuous reaction . It is also hydrolyzed by prolyl aminopeptidase from Bacillus megaterium .
Synthesis Analysis
The synthesis of peptide nucleic acids (PNAs) like “H-Pro-Pna” involves solid-phase synthesis methods . The process includes the use of backbone modifications with Hmb (2-hydroxy-4-methoxybenzyl) to ameliorate difficult couplings and reduce “on-resin” aggregation . This approach provides a novel and straightforward strategy for facile solid-phase synthesis of difficult purine-rich PNA sequences .
Molecular Structure Analysis
“H-Pro-Pna” is a peptide nucleic acid (PNA), a synthetic DNA/RNA analog. The structure and characteristics of PNA probe, the hybridization method, and the design principle of PNA probes are crucial in its applications .
Chemical Reactions Analysis
The first PNA self-replicating system based on template directed cross-catalytic ligation was reported, which is a process analogous to biological replication . Using two template PNAs and four pentameric precursor PNAs, all four possible carbodiimide assisted amide ligation products were detected and identified .
Aplicaciones Científicas De Investigación
Antimicrobial Applications
Peptide nucleic acid (PNA) is a nucleic acid mimic with high specificity and binding affinity to natural DNA or RNA, as well as resistance to enzymatic degradation . PNA sequences can be designed to selectively silence gene expression, which makes PNA a promising tool for antimicrobial applications . However, the poor membrane permeability of PNA remains the main limiting factor for its applications in cells . To overcome this obstacle, PNA conjugates with different molecules have been developed . This includes covalently linked conjugates of PNA with cell-penetrating peptides, aminosugars, aminoglycoside antibiotics, and non-peptidic molecules that were tested, primarily as PNA carriers, in antibacterial and antiviral applications .
Rapid Detection of Foodborne Pathogens
In recent years, PNA has been extensively used in the rapid detection of microorganisms, such as fluorescence in situ hybridization, PCR amplification, biosensor, and gene chip . The structure and characteristics of PNA probe, the hybridization method, and the design principle of PNA probes are introduced in this review, and the application progress of PNA probes in the rapid detection of foodborne pathogens is summarized .
Molecular Biology and Biotechnology
Short PNA oligomers are of vast interest in molecular biology, biotechnology, diagnostics, and medicine because they can be applied as antigene and antisense agents . The antigene PNA oligomers recognize and bind complementary DNA fragments of a specific gene and interfere with its transcription . By forming a triplex with DNA or by strand invasion of a DNA duplex, PNA can block the activity of the RNA polymerase .
Antisense Strategies
In antisense strategies, PNA hybridizes with various kinds of RNA and hinders RNA processing, transport into the cytoplasm, or translation . PNA does not induce RNA cleavage by ribonuclease H but sterically blocks the RNA target . Since PNA is a peptide–nucleic acid hybrid, it is not recognized by nucleases and proteases, which makes it biostable .
Medical Applications
PNA serves as an artificial functional analog of DNA. Being immune to enzymatic degradation and possessing strong affinity towards DNA and RNA, it is an ideal candidate for many medical applications that are of antisense and antigene in nature .
Biostability
Since PNA is a peptide–nucleic acid hybrid, it is not recognized by nucleases and proteases, which makes it biostable . In comparison with other oligonucleotides, PNA oligomers require only 9 to 12 monomers to effectively discriminate and efficiently bind the target .
Mecanismo De Acción
Target of Action
H-Pro-Pna, also known as Gly-Pro-pNA (hydrochloride), is primarily targeted towards the enzyme Dipeptidyl Peptidase IV (DPP IV) . DPP IV is a circulating enzyme that plays a crucial role in glucose metabolism . It is involved in the degradation of incretin hormones, which are responsible for stimulating insulin secretion .
Mode of Action
H-Pro-Pna acts as a chromogenic substrate for DPP IV . When it interacts with DPP IV, it is cleaved, leading to the release of free p-nitroanilide . This cleavage can be quantified by colorimetric detection at 405 nm . The interaction of H-Pro-Pna with DPP IV slows down the degradation rate of the substrate .
Biochemical Pathways
The primary biochemical pathway affected by H-Pro-Pna is the glucose metabolism pathway . By inhibiting DPP IV, H-Pro-Pna indirectly influences the activity of incretin hormones, which are key regulators of insulin secretion . This can lead to improved control of blood glucose levels .
Pharmacokinetics
Pnas are known to be resistant to enzymatic degradation, which suggests that h-pro-pna could have good stability and a long half-life in the body
Result of Action
The molecular effect of H-Pro-Pna’s action is the inhibition of DPP IV activity, which leads to an increase in the levels of incretin hormones . On a cellular level, this can result in enhanced insulin secretion and improved control of blood glucose levels .
Action Environment
The action of H-Pro-Pna, like other PNAs, can be influenced by various environmental factors. For instance, the presence of salts can enhance the binding of PNA molecules to their DNA or RNA targets . Additionally, the temperature and pH can affect the enzymatic activity of DPP IV and thus the efficacy of H-Pro-Pna
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2S)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c15-11(10-2-1-7-12-10)13-8-3-5-9(6-4-8)14(16)17/h3-6,10,12H,1-2,7H2,(H,13,15)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWXPYNYNEUYKOW-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30994549 | |
| Record name | N-(4-Nitrophenyl)prolinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30994549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Pro-Pna | |
CAS RN |
7369-91-7 | |
| Record name | N-(4-Nitrophenyl)prolinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30994549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




